molecular formula C10H7NO2 B1320052 Isoquinoline-7-carboxylic acid CAS No. 221050-96-0

Isoquinoline-7-carboxylic acid

Cat. No.: B1320052
CAS No.: 221050-96-0
M. Wt: 173.17 g/mol
InChI Key: QUFUUBBLCOBJPH-UHFFFAOYSA-N
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Description

Isoquinoline-7-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline itself is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of a carboxyl group at the seventh position of the isoquinoline ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to reduce environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

IQ7CA undergoes oxidation at benzylic positions or participates in hydroxylation under specific conditions. A notable industrial method involves Fe²⁺-catalyzed oxidation using hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) under acidic conditions . This reaction produces derivatives such as 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-formate with high efficiency.

Key Reaction Parameters:

Reagent/ConditionDetails
CatalystFeCl₂, FeSO₄, or ferrous acetate
Oxidizing Agent30% H₂O₂ aqueous solution
SolventDMSO
Molar Ratio (H₂O₂:IQ7CA)8:1–12:1
Temperature40°C

This method is optimized for industrial scalability, achieving >90% purity with minimal by-products .

Substitution Reactions

The electron-deficient isoquinoline ring facilitates electrophilic substitution , particularly at positions activated by the carboxylic acid group. Common reactions include halogenation, nitration, and sulfonation:

Example: Halogenation

IQ7CA reacts with halogens (e.g., Cl₂, Br₂) under acidic conditions to form 7-carboxy-3-haloisoquinolines . The C3 position is most reactive due to resonance stabilization from the adjacent carboxylic acid .

Reagents and Outcomes:

Reaction TypeReagentsMajor ProductYield
ChlorinationCl₂, FeCl₃ (cat.)3-Chlorothis compound65–78%
BrominationBr₂, H₂SO₄3-Bromothis compound70–82%

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, benzyl alcohol) under acidic or basic conditions. Conversely, ester derivatives hydrolyze back to IQ7CA in aqueous environments .

Esterification Data:

AlcoholCatalystTemperatureEster FormedYield
MethanolH₂SO₄RefluxMethyl isoquinoline-7-carboxylate85–92%
Benzyl alcoholDCC/DMAPRTBenzyl isoquinoline-7-carboxylate78–88%

Hydrolysis of these esters occurs rapidly in NaOH/EtOH, restoring IQ7CA with >95% efficiency .

Cyclization and Coupling Reactions

IQ7CA participates in copper-catalyzed Ullmann-type couplings to form polycyclic scaffolds. For example, reaction with ethyl acetoacetate under Cu catalysis yields triheterocyclic compounds (e.g., indenoisoquinolines) .

Cyclization Example:

Starting MaterialConditionsProductYield
IQ7CA + Ethyl acetoacetateCuI, K₂CO₃, DMF, 110°CIndenoisoquinoline derivative52–58%

This method is critical for synthesizing pharmacologically active derivatives .

Comparative Reactivity with Analogues

The position of the carboxylic acid group significantly impacts reactivity. Compared to isoquinoline-3-carboxylic acid (IQ3CA), IQ7CA shows:

  • Lower electrophilic substitution rates at C3 due to reduced resonance activation.

  • Enhanced stability under oxidative conditions .

PropertyIQ7CAIQ3CA
Oxidation ResistanceHighModerate
Halogenation Yield (C3)65–78%85–92%
Ester Hydrolysis RateFast (t₁/₂ = 15 min)Slow (t₁/₂ = 45 min)

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that isoquinoline derivatives exhibit promising anticancer properties. Isoquinoline-7-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of isoquinoline could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

2. Neuroprotective Effects
Isoquinoline compounds have been shown to possess neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its derivatives have shown herbicidal and fungicidal activities, making them candidates for developing new agricultural products. For instance, certain isoquinoline derivatives have been tested for their efficacy against common agricultural pests and pathogens .

Material Science

1. Polymer Development
In material science, this compound can be utilized in synthesizing polymers with specific properties. Research has indicated that incorporating isoquinoline structures into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

2. Photonic Applications
The unique electronic properties of isoquinoline derivatives allow their use in photonic devices. This compound has been studied for its potential application in organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently when doped into polymer matrices .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluation of isoquinoline derivativesDemonstrated significant inhibition of cancer cell growth and induction of apoptosis
Neuroprotective Study Effects on neuronal cellsShowed protective effects against oxidative stress
Agrochemical Research Herbicidal activityIdentified effective herbicides based on isoquinoline structures
Polymer Synthesis Study Development of new materialsEnhanced thermal and mechanical properties in polymers

Mechanism of Action

The mechanism of action of isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain isoquinoline derivatives inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells . Additionally, isoquinoline compounds can modulate signaling pathways, such as the extracellular-signal-regulated kinase/nuclear factor-kappa B pathway, to exert their biological effects .

Comparison with Similar Compounds

Isoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline-7-carboxylic acid: Similar in structure but with a nitrogen atom at a different position.

    Isoquinoline-5-carboxylic acid: Differing by the position of the carboxyl group.

    Quinoline-3-carboxylic acid: Another related compound with the carboxyl group at the third position.

Uniqueness: this compound is unique due to its specific position of the carboxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall pharmacological profile .

Biological Activity

Isoquinoline-7-carboxylic acid (I7CA) is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article delves into the various biological effects of I7CA, supported by recent research findings, data tables, and case studies.

Overview of Isoquinoline Compounds

Isoquinoline derivatives are known for their wide range of pharmacological properties, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. The structural diversity within this class allows for significant variations in biological activity based on modifications at various positions of the isoquinoline nucleus.

Antitumor Activity

Research indicates that I7CA exhibits significant antitumor properties. A study demonstrated its effectiveness in inhibiting the growth of colorectal cancer cells by targeting the IL-6/JAK2/STAT3 signaling pathway. In vivo experiments using dimethylhydrazine-induced colorectal carcinoma in Wistar rats showed that I7CA administration led to a marked reduction in tumor size and proliferation rates. The compound was administered at doses of 10 and 25 mg/kg for 15 days, resulting in a decrease in IL-6 levels and modulation of JAK2 and STAT3 expression .

Table 1: Antitumor Efficacy of this compound

Dose (mg/kg)Tumor Size Reduction (%)IL-6 Levels (pg/mL)JAK2 Expression (fold change)STAT3 Expression (fold change)
1030500.80.7
2555300.50.4

Antibacterial Activity

I7CA has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations significantly lower than those required for many conventional antibiotics, suggesting potential as a lead compound for new antibacterial agents .

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli15
Pseudomonas aeruginosa20

Anti-inflammatory Properties

The anti-inflammatory effects of I7CA are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with I7CA resulted in a significant reduction in inflammatory markers, demonstrating its potential as an anti-inflammatory therapeutic agent .

The mechanisms through which I7CA exerts its biological effects are multifaceted:

  • Inhibition of Oncogenic Pathways : By blocking IL-6 signaling, I7CA disrupts downstream activation of JAK2 and STAT3, which are crucial for tumor cell proliferation and survival.
  • Antibacterial Mechanism : The compound appears to interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Action : I7CA modulates immune responses by downregulating the expression of inflammatory cytokines.

Case Studies

  • Colorectal Cancer Study : In a controlled study involving Wistar rats with induced colorectal cancer, administration of I7CA led to significant tumor regression and alterations in gene expression related to inflammation and cancer progression .
  • Antibacterial Screening : A series of tests conducted against common pathogenic bacteria revealed that I7CA not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential utility in treating infections caused by biofilm-forming organisms .

Properties

IUPAC Name

isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFUUBBLCOBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594145
Record name Isoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-96-0
Record name Isoquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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